2,4,6-Trimethyl-4-phenyl-1,3-dioxane
Overview
Description
2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane, also known as floralate or vertacetal, belongs to the class of organic compounds known as 1, 3-dioxanes. These are organic compounds containing 1, 3-dioxane, an aliphatic six-member ring with two oxygen atoms in ring positions 1 and 3. 2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4, 6-trimethyl-4-phenyl-1, 3-dioxane is primarily located in the membrane (predicted from logP). 2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane has a citrus, fresh, and gardenia taste.
Mechanism of Action
Target of Action
The primary target of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane is the olfactory receptors in the human nose . This compound is primarily used in the fragrance industry due to its strong, herbaceous-fresh, green, and typically grapefruit-like odor .
Mode of Action
This compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its unique scent . This interaction is facilitated by the compound’s specific molecular structure, which fits into the binding site of the olfactory receptors .
Biochemical Pathways
Upon binding to the olfactory receptors, this compound initiates a cascade of biochemical reactions. These reactions involve a series of signal transduction pathways that ultimately lead to the perception of smell. The specific pathways affected by this compound are complex and involve numerous biochemical and neurological processes .
Pharmacokinetics
Given its use in the fragrance industry, it can be inferred that the compound is readily absorbed through the nasal mucosa upon inhalation . Its distribution, metabolism, and excretion would likely depend on various factors, including its chemical structure and the individual’s metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of olfactory receptors and the subsequent initiation of signal transduction pathways. This leads to the perception of its characteristic scent, contributing to the overall sensory experience of the fragrance or product in which it is included .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity . Additionally, the compound’s stability and scent may be influenced by its interaction with other ingredients in a fragrance mixture .
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethyl-4-phenyl-1,3-dioxane plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in the activity of metabolic enzymes and changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been found to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity . In in vitro studies, it has been observed that this compound remains relatively stable under controlled conditions, but its degradation products can have different biological effects . Long-term exposure to this compound in in vivo studies has shown potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, toxic or adverse effects can be observed, including liver toxicity and disruptions in normal metabolic processes. Threshold effects have been noted, where a specific dosage range leads to significant changes in biological activity.
Properties
IUPAC Name |
2,4,6-trimethyl-4-phenyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-9-13(3,15-11(2)14-10)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZPIUQRQRWIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(O1)C)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052157 | |
Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
278.00 to 279.00 °C. @ 760.00 mm Hg | |
Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5182-36-5 | |
Record name | Floropal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5182-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethyl-4-phenyl-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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